molecular formula C9H11N5 B1269165 6-(吡咯烷-1-基)-9H-嘌呤 CAS No. 1928-89-8

6-(吡咯烷-1-基)-9H-嘌呤

货号 B1269165
CAS 编号: 1928-89-8
分子量: 189.22 g/mol
InChI 键: IQSRNEOAVVBNGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

6-(pyrrolidin-1-yl)-9H-purine and its derivatives can be synthesized through multiple methods, including reactions involving triethyl orthoformate or triethyl orthopropionate with corresponding formamidines for the production of cyano-substituted purines, which are precursors to various purine derivatives (Al‐Azmi et al., 2001). Other synthesis methods involve the reaction of dibromide with hydrazine to prepare N-aminopyrrolidine, which is then used to construct pyrrolidin-1-yl derivatives of pyrimidines and purines (Harnden, Jarvest, & Parratt, 1992).

Molecular Structure Analysis

The molecular structure of 6-(pyrrolidin-1-yl)-9H-purine derivatives has been characterized using spectroscopic data, including 1H and 13CNMR. X-ray crystallography provides unequivocal proof of the structure, demonstrating the orientations and geometrical data of the purine rings and attached groups (Raić et al., 1996).

Chemical Reactions and Properties

6-(pyrrolidin-1-yl)-9H-purine undergoes various chemical reactions, forming derivatives with potential bioactivity. These reactions include the formation of glycoside analogs and related compounds aiming at anticancer activity, although not all derivatives show the desired biological effects (Temple, Kussner, & Montgomery, 1975). Another study explored the formation of unnatural base pairs with pyridin-2-one, indicating the structural flexibility and potential for DNA synthesis applications (Ishikawa, Hirao, & Yokoyama, 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of 6-(pyrrolidin-1-yl)-9H-purine in different environments. The crystalline structure and stability in solution, for instance, have been thoroughly investigated, revealing details about the molecule's behavior in various solvents and conditions (Walla et al., 2010).

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, potential for forming derivatives, and interactions with biological molecules, are fundamental aspects of 6-(pyrrolidin-1-yl)-9H-purine. Studies have shown its versatility in synthesizing derivatives that target specific biological pathways or structural motifs, underscoring its utility in medicinal chemistry and drug design (Liu et al., 2015).

科学研究应用

合成和衍生物

  • 合成和衍生物化合物: 该化合物已被用于合成各种衍生物,例如糖苷类似物和相关化合物,展示了其在药物化学中的多功能性。例如,合成一些 9-(取代氨基)-6-(甲硫基)-9H-嘌呤导致产生 9-吡咯烷-1-基衍生物,尽管这些化合物未显示出对小鼠 L1210 白血病细胞的活性 (Temple、Kussner 和 Montgomery,1975)

抗癌和抗菌应用

  • 在抗癌研究中的潜力: 已经合成了各种类似物和衍生物,用于在癌症治疗中的潜在应用。例如,一项研究探索了抗分枝杆菌剂,其中包括 6-(吡咯烷-1-基)-9H-嘌呤衍生物在内的嘌呤硫类似物,对结核分枝杆菌表现出中等至良好的抑制活性 (Pathak 等,2004)
  • 抗肿瘤化合物的合成: 已经报道了合成 6-取代吡咯并[2,3-d]嘧啶作为潜在的非经典叶酸拮抗剂,靶向胸苷酸和嘌呤核苷酸的生物合成。这些化合物对各种肿瘤细胞系表现出抗增殖效力 (Liu 等,2015)
  • 抗菌应用: 合成了含有四唑环的新型嘌呤衍生物,并显示出对革兰氏阳性菌和革兰氏阴性菌的抗菌活性,以及对酵母菌株的抗真菌活性 (Kinali-Demirci、İdil 和 Dişli,2014)

生化和药代动力学研究

  • 生化活性和药代动力学: 已进行研究以了解 6-(吡咯烷-1-基)-9H-嘌呤衍生物的生化活性和药代动力学。例如,一项关于合成 6-(吡咯-1-基)嘌呤及其一些 9-糖苷的研究探讨了该化合物的反应性 (Haidoune 和 Mornet,1994)。此外,还开发了一种测定大鼠血浆中与 6-(吡咯烷-1-基)-9H-嘌呤相关的细胞周期蛋白依赖性激酶抑制剂的方法,提供了对其药代动力学和潜在治疗应用的见解 (Široká 等,2018)

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause serious eye irritation and respiratory irritation .

未来方向

Pyrrolidine derivatives have been synthesized and most of them have various significant biological activities. Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

属性

IUPAC Name

6-pyrrolidin-1-yl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-2-4-14(3-1)9-7-8(11-5-10-7)12-6-13-9/h5-6H,1-4H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSRNEOAVVBNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353874
Record name 6-(pyrrolidin-1-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(pyrrolidin-1-yl)-9H-purine

CAS RN

1928-89-8
Record name NSC518429
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(pyrrolidin-1-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(pyrrolidin-1-yl)-9H-purine
Reactant of Route 2
Reactant of Route 2
6-(pyrrolidin-1-yl)-9H-purine
Reactant of Route 3
Reactant of Route 3
6-(pyrrolidin-1-yl)-9H-purine
Reactant of Route 4
Reactant of Route 4
6-(pyrrolidin-1-yl)-9H-purine
Reactant of Route 5
Reactant of Route 5
6-(pyrrolidin-1-yl)-9H-purine
Reactant of Route 6
6-(pyrrolidin-1-yl)-9H-purine

Citations

For This Compound
22
Citations
J Yang, Q Dang, J Liu, Z Wei, J Wu… - Journal of Combinatorial …, 2005 - ACS Publications
A library of tetra-substituted purine analogues was readily prepared via parallel synthesis. This strategy relies on a key cyclization of a 4,5-diaminopyrimidine with either a carboxylic …
Number of citations: 48 pubs.acs.org
A Bistrović Popov, R Vianelo, P Grbčić, M Sedić… - Molecules, 2021 - mdpi.com
Novel symmetrical bis-pyrrolo[2,3-d]pyrimidines and bis-purines and their monomers were synthesized and evaluated for their antiproliferative activity in human lung adenocarcinoma (…
Number of citations: 4 www.mdpi.com
J Liu, Q Dang, Z Wei, H Zhang… - Journal of Combinatorial …, 2005 - ACS Publications
Purine analogues exhibiting a wide range of pharmacological activities have been considered a privileged structure in medicinal chemistry. In addition, the purine core consisting of four …
Number of citations: 30 pubs.acs.org
KE Litinas, A Thalassitis - Tetrahedron Letters, 2010 - Elsevier
Ring closing metathesis (RCM) of 8,9-diallylpurines or 9-butenyl-8-vinylpurines with the Grubbs 2nd generation catalyst resulted in fused 6,9- or 8,9-dihydropyrido[e]purines, …
Number of citations: 11 www.sciencedirect.com
AN Thalassitis, DJ Hadjipavlou‐Litina… - Journal of …, 2015 - Wiley Online Library
Ring closing metathesis of 8‐allyl‐9‐butenylpurines or N,9‐diallyl‐N‐methyl‐9H‐purin‐8‐amines with the Grubbs second generation catalyst resulted in fused 9,10‐dihydro‐6H‐…
Number of citations: 7 onlinelibrary.wiley.com
MG Kallitsakis, DJ Hadjipavlou-Litina… - Journal of Enzyme …, 2013 - Taylor & Francis
Cross metathesis (CM) of 9-butenylpurines with 4-butenyloxycoumarin in the presence of Grubbs 2nd generation catalyst under MW irradiation resulted to conjugated compounds …
Number of citations: 10 www.tandfonline.com
A Thalassitis, DJ Hadjipavlou-Litina, KE Litinas… - Bioorganic & medicinal …, 2009 - Elsevier
… After cooling and evaporation the residue was crystallized from Et 2 O to give 9-allyl-6-pyrrolidin-1-yl-9H-purine (3c) (90% yield), mp 105–106 C, 1 H NMR (CDCl 3 ) δ 1.92–2.13 (m, 4H)…
Number of citations: 24 www.sciencedirect.com
V Rep, M Piškor, H Šimek, P Mišetić, P Grbčić… - Molecules, 2020 - mdpi.com
Novel purine and purine isosteres containing a ferrocene motif and 4,1-disubstituted (11a−11c, 12a−12c, 13a−13c, 14a−14c, 15a−15c, 16a, 23a−23c, 24a−24c, 25a−25c) and 1,4-…
Number of citations: 12 www.mdpi.com
I Novosjolova, Ē Bizdēna, S Belyakov… - Materials Science and …, 2013 - msac-journals.rtu.lv
C (2)-position was obtained from 2, 6-bis-triazolylpurine arabinonucleoside via C (6)-regioselective nucleophilic substituon of 1, 2, 3-triazolyl moiety with pyrrolidine. The obtained …
Number of citations: 4 msac-journals.rtu.lv
X Wang, C Han, K Wu, L Luo, Y Wang, X Du… - European Journal of …, 2018 - Elsevier
In order to study the anti-inflammatory activity of novel 6-substituted and 6,9-disubstituted purine derivatives, 20 compounds, L1–10 and W1–10, derived from purine and lacking a gold …
Number of citations: 11 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。